molecular formula C19H18Cl2N2O B10805772 N-(2,6-dichlorophenyl)-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)acetamide

N-(2,6-dichlorophenyl)-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)acetamide

Cat. No.: B10805772
M. Wt: 361.3 g/mol
InChI Key: RYEYWQSRGDXPDG-UHFFFAOYSA-N
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Description

WAY-346990 is a chemical compound that has garnered interest in scientific research due to its unique properties and potential applications. This compound is known for its specific interactions with biological targets, making it a subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of WAY-346990 involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. Industrial production methods for WAY-346990 may involve optimization of these synthetic routes to ensure high yield and purity. Specific details on the preparation methods can be found in patents and scientific literature .

Scientific Research Applications

WAY-346990 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and pathways. In biology, it is investigated for its interactions with specific proteins and enzymes, which can provide insights into cellular processes. In medicine, WAY-346990 is explored for its potential therapeutic effects, particularly in the treatment of diseases where it can modulate specific biological targets .

Mechanism of Action

The mechanism of action of WAY-346990 involves its interaction with specific molecular targets, such as proteins or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, WAY-346990 may bind to a particular enzyme, inhibiting its activity and thereby affecting downstream signaling pathways .

Comparison with Similar Compounds

WAY-346990 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar biological activities. The comparison can involve analyzing the structural differences, binding affinities, and biological effects of these compounds. Some similar compounds may include those listed in chemical databases and research articles .

If you have any specific questions or need further details on any section, feel free to ask!

Properties

Molecular Formula

C19H18Cl2N2O

Molecular Weight

361.3 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)acetamide

InChI

InChI=1S/C19H18Cl2N2O/c20-16-7-4-8-17(21)19(16)22-18(24)13-23-11-9-15(10-12-23)14-5-2-1-3-6-14/h1-9H,10-13H2,(H,22,24)

InChI Key

RYEYWQSRGDXPDG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CC(=O)NC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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